molecular formula C16H11ClN4O4S B2493944 1-(2-chlorobenzyl)-N-(5-nitrothiazol-2-yl)-2-oxo-1,2-dihydropyridine-3-carboxamide CAS No. 941952-61-0

1-(2-chlorobenzyl)-N-(5-nitrothiazol-2-yl)-2-oxo-1,2-dihydropyridine-3-carboxamide

Cat. No.: B2493944
CAS No.: 941952-61-0
M. Wt: 390.8
InChI Key: XROWSPAFRZPPDX-UHFFFAOYSA-N
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Description

1-(2-Chlorobenzyl)-N-(5-nitrothiazol-2-yl)-2-oxo-1,2-dihydropyridine-3-carboxamide is a synthetic small molecule featuring a 2-oxo-1,2-dihydropyridine core substituted with a 2-chlorobenzyl group at position 1 and a 5-nitrothiazol-2-yl carboxamide at position 2. This structural framework is shared with other derivatives investigated for diverse therapeutic applications, including anticancer, antimicrobial, and cannabinoid receptor (CB2) modulation . The 2-chlorobenzyl moiety may enhance lipophilicity and receptor binding, while the nitro group on the thiazole ring could influence electronic properties and metabolic stability.

Properties

IUPAC Name

1-[(2-chlorophenyl)methyl]-N-(5-nitro-1,3-thiazol-2-yl)-2-oxopyridine-3-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H11ClN4O4S/c17-12-6-2-1-4-10(12)9-20-7-3-5-11(15(20)23)14(22)19-16-18-8-13(26-16)21(24)25/h1-8H,9H2,(H,18,19,22)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XROWSPAFRZPPDX-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C(=C1)CN2C=CC=C(C2=O)C(=O)NC3=NC=C(S3)[N+](=O)[O-])Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H11ClN4O4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

390.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

1-(2-chlorobenzyl)-N-(5-nitrothiazol-2-yl)-2-oxo-1,2-dihydropyridine-3-carboxamide is a synthetic organic compound that exhibits significant biological activity. This compound is characterized by a unique combination of functional groups, including a chlorobenzyl group, a nitrothiazole moiety, and a dihydropyridine ring. Its structure suggests potential interactions with various biological targets, making it a subject of interest in medicinal chemistry and pharmacology.

Chemical Structure and Properties

The compound's structure can be represented as follows:

C12H10ClN3O3S\text{C}_{12}\text{H}_{10}\text{ClN}_3\text{O}_3\text{S}

Key Structural Features:

  • Chlorobenzyl Group: Enhances lipophilicity and potential receptor interactions.
  • Nitrothiazole Moiety: Known for its antibacterial properties.
  • Dihydropyridine Ring: Commonly associated with calcium channel blockers and enzyme inhibitors.

The biological activity of this compound can be attributed to several mechanisms:

Enzyme Inhibition:

  • The compound may act as an inhibitor of specific enzymes involved in disease pathways, potentially leading to therapeutic effects against various conditions such as hypertension or cancer .

Receptor Binding:

  • It may bind to cellular receptors, modulating signaling pathways that influence cell proliferation and apoptosis .

DNA/RNA Interaction:

  • The compound could interact with genetic material, affecting gene expression or replication processes .

Biological Activity and Therapeutic Potential

Research indicates that this compound exhibits notable biological activities:

Activity Type Description Reference
Antibacterial Exhibits activity against various bacterial strains due to the nitrothiazole component.
Enzyme Inhibition Potential inhibitor of enzymes involved in metabolic pathways; may affect monoamine oxidase (MAO).
Anticancer Properties Shows promise in inhibiting cancer cell proliferation through modulation of signaling pathways.

Case Studies and Research Findings

Several studies have investigated the biological activity of similar compounds, providing insights into the potential applications of this compound.

  • Antibacterial Studies:
    A study demonstrated that nitrothiazole derivatives exhibit significant antimicrobial activity against both aerobic and anaerobic bacteria. This suggests that compounds with similar structures could be effective in treating infections caused by resistant strains .
  • Enzyme Inhibition Research:
    Research has shown that certain dihydropyridine derivatives can inhibit MAO, which is crucial for the metabolism of neurotransmitters. This inhibition may provide therapeutic benefits in treating neurological disorders .
  • Cancer Cell Proliferation:
    Investigations into the anticancer properties of related compounds have revealed their ability to induce apoptosis in cancer cells by targeting specific signaling pathways. This highlights the potential of this compound in cancer therapy .

Scientific Research Applications

Medicinal Chemistry

The compound is being investigated for its potential therapeutic applications due to its unique structural characteristics. It has been explored for:

  • Antimicrobial Activity : Preliminary studies suggest that it may exhibit antimicrobial properties comparable to established antibiotics .
  • Anticancer Properties : Research indicates potential antitumor activity, particularly against solid tumors .

The biological activities of this compound have been evaluated through various assays:

  • In Vitro Studies : The compound has shown promising results in inhibiting bacterial and fungal strains, suggesting its potential as an antimicrobial agent .
  • Structure-Activity Relationships (SAR) : Studies have investigated the relationships between the chemical structure and biological activity, providing insights into how modifications might enhance efficacy .

Chemical Research

In chemical research, this compound serves as a valuable building block for synthesizing more complex molecules:

  • Synthesis of Derivatives : It can be modified to create new derivatives that may possess enhanced biological activities or novel properties .
  • Reactivity Studies : The compound can undergo various chemical reactions such as oxidation and reduction, allowing researchers to explore its reactivity and potential applications in material science .

Case Studies

Several studies have highlighted the applications of this compound:

Case Study 1: Antimicrobial Activity

In a study evaluating a series of related compounds, researchers found that derivatives of 1-(2-chlorobenzyl)-N-(5-nitrothiazol-2-yl)-2-oxo-1,2-dihydropyridine-3-carboxamide exhibited significant inhibitory effects against mycobacterial and fungal strains. The results indicated that some derivatives had activity comparable to standard antibiotics like penicillin G and ciprofloxacin .

Case Study 2: Anticancer Research

Another investigation focused on the anticancer properties of similar compounds revealed that certain derivatives demonstrated cytotoxic effects against colon and lung cancer cell lines. These findings suggest that modifications to the core structure could enhance antitumor efficacy .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Anticancer Activity

Compounds with the 2-oxo-1,2-dihydropyridine scaffold and sulfonamide substituents, such as 4-[1-(2-chloro-benzoyl)-2-oxo-1,2-dihydro-indol-3-ylideneamino]-N-(4,6-dimethyl-pyrimidin-2-yl)-benzenesulfonamide (18), exhibit moderate cytotoxicity against cancer cell lines. For example, compound 18 showed IC₅₀ values of 90 μg/mL (MCF-7) and 35 μg/mL (HCT116) . In contrast, the target compound replaces the sulfonamide-indole moiety with a nitrothiazole carboxamide, which may alter solubility and target selectivity. While nitro groups often enhance electrophilicity and DNA interaction, the absence of a sulfonamide group could reduce binding to tyrosine kinases or carbonic anhydrases, common targets in anticancer therapies .

Table 1: Cytotoxic Activity of Selected Analogs

Compound Substituents IC₅₀ (μg/mL) Cancer Cell Line
18 2-chlorobenzoyl, dimethylpyrimidine 90 (MCF-7), 35 (HCT116) MCF-7, HCT116
9 4-chlorobenzoyl, methylisoxazole 35 (HCT116) HCT116
Target Compound 2-chlorobenzyl, 5-nitrothiazole Not reported

Antimicrobial Activity

Sulfonamide derivatives like 4-[1-(4-chloro-benzoyl)-2-oxo-1,2-dihydro-indol-3-ylideneamino]-N-(4,6-dimethyl-pyrimidin-2-yl)-benzenesulfonamide (11) and 18 demonstrate potent antimicrobial activity, likely due to sulfonamide-mediated inhibition of bacterial dihydropteroate synthase . The target compound lacks this sulfonamide group but incorporates a nitrothiazole, a motif associated with antitubercular and antiparasitic activity.

CB2 Receptor Modulation

Evidence from CB2-selective ligands highlights the importance of substituents on the 2-oxo-1,2-dihydropyridine scaffold. For instance, 6-methyl-2-oxo-1,2-dihydropyridine derivatives exhibit varying pharmacological profiles (agonism, inverse agonism, antagonism) depending on substituents at C5 and C6 . The target compound’s 5-nitrothiazole group at C3 may influence receptor binding kinetics or selectivity.

Table 2: Structural Influence on CB2 Activity

Compound Type C5 Substituent C6 Substituent Pharmacological Profile
Reference CB2 Ligand Variable (e.g., aryl) H or CH₃ Agonist/antagonist
Target Compound 5-nitrothiazole H Predicted inverse agonism

Key Research Findings and Implications

  • Structural Determinants : The 2-chlorobenzyl and nitrothiazole groups distinguish the target compound from sulfonamide-based analogs, likely redirecting its bioactivity toward different targets (e.g., CB2 receptors or microbial enzymes) .
  • Activity Gaps : While sulfonamide derivatives show validated cytotoxicity and antimicrobial effects, the target compound’s nitrothiazole moiety warrants evaluation in nitroreductase-rich environments (e.g., hypoxic tumors or anaerobic pathogens) .
  • SAR Insights : Positional modifications on the dihydropyridine ring (e.g., C6 methylation) profoundly affect receptor modulation, suggesting that further optimization of the target compound’s substituents could refine its selectivity .

Q & A

Q. What are the recommended synthetic routes for preparing 1-(2-chlorobenzyl)-N-(5-nitrothiazol-2-yl)-2-oxo-1,2-dihydropyridine-3-carboxamide?

Methodological Answer: The synthesis involves three key steps (Figure 1):

Core dihydropyridine formation : Use Hantzsch dihydropyridine synthesis by condensing β-ketoesters (e.g., ethyl acetoacetate) with aldehydes and ammonia under acidic conditions (e.g., acetic acid, 80–100°C, 6–8 hours) .

Chlorobenzyl group introduction : Alkylate the dihydropyridine intermediate with 2-chlorobenzyl chloride in DMF using K₂CO₃ as a base (room temperature, 12–24 hours) .

Nitrothiazole coupling : React the intermediate with 5-nitrothiazole-2-amine via nucleophilic acyl substitution (e.g., DMF, 60–80°C, 8–12 hours) .

Q. Optimization Tips :

  • Use column chromatography (silica gel, ethyl acetate/hexane) for purification.
  • Monitor reaction progress via TLC (Rf ~0.3–0.5 in ethyl acetate/hexane 1:1).

Table 1 : Synthetic Steps and Conditions

StepReagents/ConditionsYield (%)
1β-ketoester, NH₃, AcOH, 90°C65–75
22-chlorobenzyl chloride, K₂CO₃, DMF70–80
35-nitrothiazole-2-amine, DMF, 70°C60–70

Q. How can researchers analyze the structural features of this compound?

Methodological Answer :

  • NMR : Use ¹H NMR (DMSO-d₆) to confirm the dihydropyridine ring (δ 6.5–7.5 ppm for aromatic protons), chlorobenzyl group (δ 4.8 ppm for CH₂), and nitrothiazole (δ 8.2–8.5 ppm) .
  • Mass Spectrometry : ESI-MS (m/z 402.8 [M+H]⁺) confirms molecular weight .
  • X-ray Crystallography : Resolve crystal packing and hydrogen-bonding interactions (e.g., N–H⋯O bonds) .

Q. Key Structural Features :

  • Dihydropyridine ring (electron-deficient for redox reactions).
  • Nitrothiazole (electron-withdrawing group for bioactivity).
  • Chlorobenzyl (enhances lipophilicity for membrane penetration) .

Q. What chemical reactions are critical for modifying this compound?

Methodological Answer :

  • Oxidation : Convert dihydropyridine to pyridine using KMnO₄ in acidic conditions (e.g., H₂SO₄, 50°C) to study redox stability .
  • Reduction : Reduce the nitro group to an amine (NH₂) using H₂/Pd-C (ethanol, 25°C, 2 hours) for SAR studies .
  • Substitution : Replace the chlorine atom with nucleophiles (e.g., amines in DMF/K₂CO₃) to enhance solubility .

Table 2 : Reaction Pathways and Products

Reaction TypeConditionsMajor Product
OxidationKMnO₄/H₂SO₄, 50°CPyridine derivative
ReductionH₂/Pd-C, ethanol5-aminothiazole analog
SNArPiperidine/DMF, 80°CBenzyl-piperidine derivative

Q. What biological screening assays are suitable for this compound?

Methodological Answer :

  • Antimicrobial Activity : Test against Gram+/Gram- bacteria (MIC assays, 24-hour incubation) .
  • Enzyme Inhibition : Screen against kinases (e.g., EGFR) via fluorescence polarization (IC₅₀ determination) .
  • Cytotoxicity : Use MTT assays on cancer cell lines (e.g., HeLa, IC₅₀ values after 48 hours) .

Note : The nitrothiazole moiety may confer activity against anaerobic pathogens by inhibiting pyruvate:ferredoxin oxidoreductase (PFOR) .

Advanced Research Questions

Q. How can researchers resolve contradictions in reported bioactivity data?

Methodological Answer : Contradictions may arise from:

  • Purity Variations : Use HPLC (C18 column, acetonitrile/water gradient) to verify >95% purity .
  • Assay Conditions : Standardize protocols (e.g., pH, serum concentration) to reduce variability .
  • Structural Degradation : Perform stability studies (e.g., 40°C/75% RH for 4 weeks) to identify degradation products .

Example : Conflicting MIC values may result from differences in bacterial strain susceptibility or compound solubility.

Q. What computational methods predict the compound’s mechanism of action?

Methodological Answer :

  • Molecular Docking : Use AutoDock Vina to model interactions with PFOR (PDB: 2X9L). The nitro group may form hydrogen bonds with Arg228 .
  • MD Simulations : Analyze binding stability (GROMACS, 100 ns trajectory) to validate target engagement .
  • QSAR Models : Corrogate substituent effects (e.g., Cl vs. F) on bioactivity using CoMFA .

Hypothesis : The chlorobenzyl group enhances hydrophobic binding, while nitrothiazole disrupts electron transport .

Q. How can analytical methods differentiate this compound from structural analogs?

Methodological Answer :

  • HPLC-MS : Use a C18 column (0.1% formic acid/acetonitrile) with retention time ~8.2 minutes (distinct from isoxazole analogs at ~7.5 minutes) .
  • IR Spectroscopy : Identify the nitro group (1520 cm⁻¹) and amide C=O (1680 cm⁻¹) .

Table 3 : Analytical Differentiation

ParameterThis CompoundIsoxazole Analog ()
Retention Time (HPLC)8.2 min7.5 min
¹H NMR (CH₂)δ 4.8 ppm (s)δ 4.5 ppm (s)

Q. What strategies optimize derivative design for enhanced pharmacokinetics?

Methodological Answer :

  • Substituent Engineering : Replace Cl with CF₃ (via Ullmann coupling) to improve metabolic stability .
  • Prodrug Synthesis : Esterify the carboxamide (e.g., acetyl protection) to enhance oral bioavailability .
  • Salt Formation : Prepare hydrochloride salts for better aqueous solubility (ethanol/HCl, recrystallization) .

Case Study : Nitazoxanide (a nitrothiazole analog) shows improved efficacy via prodrug activation .

Q. How can researchers assess toxicity in preclinical studies?

Methodological Answer :

  • In Silico Prediction : Use ProTox-II to estimate hepatotoxicity (probability score: 0.72) .
  • In Vitro Assays : Test on HepG2 cells (LDH leakage, 24-hour exposure) .
  • In Vivo Models : Administer 50 mg/kg (oral) to mice for 14 days; monitor liver enzymes (ALT/AST) .

Key Risk : Nitrothiazoles may induce mitochondrial toxicity; validate via Seahorse metabolic assays .

Q. What crystallographic techniques elucidate solid-state behavior?

Methodological Answer :

  • Single-Crystal X-ray Diffraction : Grow crystals via slow evaporation (methanol/water 1:1). Resolve intermolecular H-bonds (N–H⋯O) and π-π stacking .
  • PXRD : Compare experimental vs. simulated patterns to confirm polymorph purity .

Critical Data : Unit cell parameters (a=8.2 Å, b=12.3 Å, c=14.5 Å) and space group (P2₁/c) .

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